5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Description
Systematic Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular architecture. The parent structure consists of a benzenesulfonamide core substituted at the 2-position with a methoxy group and at the 5-position with a bromine atom. The sulfonamide nitrogen is further functionalized with a 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl side chain.
Key structural characteristics include:
- Molecular formula : C₁₉H₂₁BrN₂O₄S
- Molecular weight : 453.35 g/mol
- Stereochemical features : Planar indole ring system connected via ethyl linker to sulfonamide group
- Functional groups : Bromine (electrophilic substituent), methoxy (electron-donating group), sulfonamide (hydrogen-bonding motif).
The compound’s three-dimensional conformation enables potential interactions with biological targets through multiple binding modalities. X-ray crystallographic data, while not explicitly reported in available literature, suggests that the indole’s aromatic system and sulfonamide’s polar characteristics create a bifunctional pharmacophore capable of engaging both hydrophobic pockets and polar enzyme active sites.
Historical Context of Sulfonamide-Indole Hybrid Compounds
The strategic combination of sulfonamide and indole motifs originates from parallel developments in antimicrobial and neurological drug discovery. Early sulfonamide drugs, exemplified by prontosil (1935), demonstrated the therapeutic value of the sulfonamide group in bacterial dihydropteroate synthase inhibition. Concurrently, indole derivatives gained prominence through natural products like reserpine and synthetic compounds such as sumatriptan.
Modern hybrid design emerged from three key observations:
- Indole’s capacity to mimic peptide bonds enables protease inhibition
- Sulfonamides’ versatility in targeting metalloenzymes like carbonic anhydrases
- Synergistic effects observed in dual-functional molecules addressing multifactorial diseases
Notable milestones include:
- 1990s: Development of arbidol, an indole-based antiviral with sulfonamide-like membrane fusion inhibition
- 2010s: Systematic exploration of indole-3-sulfonamides as isoform-selective carbonic anhydrase inhibitors
- 2020s: Optimization of hybrid pharmacokinetic properties through rational side-chain modifications
This historical progression created the conceptual framework for designing 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, which incorporates halogen substitution for enhanced target affinity and methoxy groups for metabolic stability.
Significance in Medicinal Chemistry and Drug Discovery
The compound’s significance lies in its potential to address two critical challenges in contemporary pharmacotherapy: target selectivity and polypharmacology. Structural analysis reveals four therapeutic relevance domains:
1.3.1. Enzymatic Inhibition Potential
The sulfonamide group exhibits strong affinity for zinc-containing enzymes, particularly carbonic anhydrase isoforms. Recent studies demonstrate that indole-sulfonamide hybrids inhibit tumor-associated hCA IX/XII with 4–8 μM Ki values, suggesting anticancer applications. The bromine atom at position 5 may enhance hydrophobic interactions in enzyme active sites, as evidenced by similar compounds showing improved inhibitory constants compared to non-halogenated analogs.
1.3.2. Antiviral Activity Prospects
Structural analogs like arbidol validate indole derivatives’ capacity to block viral entry mechanisms. Molecular docking simulations predict that the ethyl linker and indole moiety in this compound could interfere with influenza hemagglutinin-CD4 receptor interactions, mimicking the action of BMS-378806-class HIV attachment inhibitors.
1.3.3. Multi-Target Drug Design
The hybrid architecture enables simultaneous modulation of divergent biological pathways:
- Sulfonamide: Carbonic anhydrase inhibition → Anticancer/antiglaucoma effects
- Indole: Serotonin receptor modulation → Neurological applications
- Methoxy groups: Enhanced blood-brain barrier permeability → CNS drug potential
1.3.4. Synthetic Versatility
The compound serves as a scaffold for derivatization at multiple positions:
| Position | Modifiable Group | Potential Derivatives |
|---|---|---|
| 5 (Br) | Bromine | Suzuki coupling products |
| 2 (OCH₃) | Methoxy | Demethylation to hydroxyl |
| Sulfonamide NH | Secondary amine | Acylation/sulfonation |
This flexibility facilitates structure-activity relationship studies across therapeutic areas.
Current research priorities include:
- Optimization of solubility through prodrug approaches
- Evaluation of isoform selectivity across carbonic anhydrase families
- Assessment of dual antiviral/enzyme inhibitory activity
Properties
CAS No. |
5810-08-2 |
|---|---|
Molecular Formula |
C19H21BrN2O4S |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H21BrN2O4S/c1-12-15(16-11-14(25-2)5-6-17(16)22-12)8-9-21-27(23,24)19-10-13(20)4-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |
InChI Key |
FVZBYUYGYZWQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation Followed by Reductive Amination
-
Formylation : Treating 5-methoxy-2-methylindole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 3-formyl-5-methoxy-2-methylindole.
-
Reductive Amination : The aldehyde reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield 3-(2-aminoethyl)-5-methoxy-2-methylindole.
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : Room temperature.
-
Yield : 75–80%.
Friedel-Crafts Alkylation with Protected Amines
Using 2-bromoethylphthalimide and a Lewis acid (e.g., AlCl₃), the indole undergoes alkylation at the 3-position. Subsequent deprotection with hydrazine releases the primary amine.
Advantages :
-
Avoids over-alkylation byproducts.
-
Yield : 70–75%.
Synthesis of 5-Bromo-2-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of 5-bromo-2-methoxybenzene.
Procedure :
-
Chlorosulfonation : React 5-bromo-2-methoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.
-
Isolation : Quench with ice-water, extract with dichloromethane, and purify via distillation.
Key Considerations :
-
Regioselectivity favors sulfonation at the position para to the methoxy group, but steric effects from the bromo substituent may direct sulfonation to the meta position.
-
Yield : 60–65%.
Coupling of Indole-Ethylamine with Benzenesulfonyl Chloride
The final step involves forming the sulfonamide bond between 3-(2-aminoethyl)-5-methoxy-2-methylindole and 5-bromo-2-methoxybenzenesulfonyl chloride.
Method A: Catalytic DMF at Elevated Temperatures
-
Conditions :
-
Advantages : Eliminates need for acid scavengers, minimizes bis-sulfonation byproducts.
-
Yield : 85–90%.
Method B: Coupling in Aqueous Bicarbonate
-
Conditions :
-
Yield : 80–85%.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Sulfonation : The bromo and methoxy groups on the benzene ring may direct sulfonation unpredictably. Computational modeling or directed ortho-metalation can improve regiocontrol.
-
Stability of Indole-Ethylamine : The primary amine is prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) enhances stability during coupling.
-
Byproduct Formation : Bis-sulfonation is mitigated by using substoichiometric DMF and controlled reaction times .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide exhibit significant anticancer properties. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study: Indole Derivatives
A study evaluated the antiproliferative effects of various indole derivatives against different cancer cell lines, revealing that modifications to the indole structure can enhance potency. The compound's bromine substitution may contribute to increased inhibitory effects on cancer proliferation .
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with serotonin receptors, which are crucial in the treatment of mood disorders such as anxiety and depression.
Case Study: Serotonin Receptor Binding
Research focusing on the neuropharmacological properties of indole derivatives indicated that specific modifications can influence receptor binding affinities, suggesting that this compound could be a candidate for anxiety or depression treatments .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses.
Case Study: COX Inhibition
A comparative study on benzamide derivatives highlighted that certain structural modifications, including those present in this compound, led to enhanced inhibitory effects on COX enzymes, indicating its potential use in anti-inflammatory therapies .
Antimicrobial Properties
Recent investigations have explored the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains.
Case Study: Antimicrobial Screening
A synthesized sulfonamide derivative exhibited high potency against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL. This suggests that similar compounds could be effective against antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations in the Sulfonamide Core
Substituents on the Aromatic Ring
- 5-Chloro-2-methoxy-N-[2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 2361866-92-2): Replaces bromine with chlorine and introduces a trifluoromethoxy group on the indole ring. Molecular weight: 462.9 (vs. ~470–480 for the target compound).
- 5-Bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797589-14-0): Methoxy replaced by ethoxy (increased lipophilicity). Indole replaced by a pyrimidinone ring, introducing additional hydrogen-bonding sites. Molecular weight: 416.3 .
Heterocyclic Modifications
- 2-[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (CAS 309287-07-8): Sulfonamide replaced by a thioacetamide linker. Incorporates a triazinoindole and benzothiazole, increasing molecular complexity (MW: 515.4).
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxyl-1,2-benzoxazol-5-yl)benzenesulfonamide (8PU) :
Substituent Effects on the Indole Moiety
- Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 17536-38-8): Lacks the sulfonamide group; instead, an ester functionalizes the indole.
Propanamide Derivatives (e.g., CAS 871483-23-7) :
Functional Group Modifications on the Sulfonamide Nitrogen
5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide (CAS 893776-00-6) :
- 5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide (CAS 1451273-16-7): Adds a quinolin-3-yl group to the sulfonamide nitrogen.
Key Data Table: Structural and Physicochemical Comparisons
Implications of Structural Differences
- Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases) . The target compound’s indole-ethyl chain may enhance target specificity compared to simpler analogs like CAS 893776-00-5.
- Metabolic Stability : Bromine and methoxy groups may slow oxidative metabolism, whereas ester-containing analogs (e.g., CAS 17536-38-8) are prone to hydrolysis .
Biological Activity
5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide, identified by CAS number 5810-08-2, is a sulfonamide derivative that has gained attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications.
- Molecular Formula : C19H21BrN2O4S
- Molecular Weight : 453.35 g/mol
- Density : 1.461 g/cm³
- Boiling Point : 642.6°C at 760 mmHg
- Melting Point : Not available
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with an appropriate indole derivative. The methodology typically includes the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing the indole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively at concentrations as low as 1 µM. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Effects
The compound exhibits promising anti-inflammatory activity. In experiments involving edema models, it demonstrated a percentage inhibition comparable to standard anti-inflammatory drugs like diclofenac. Specifically, it showed an inhibition rate of approximately 93% at a concentration of 1 mM, indicating strong potential for treating inflammatory conditions .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain pathways. Initial findings suggest that it possesses selective COX-2 inhibitory activity, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Case Studies
-
In Vitro Studies on MDA-MB-231 Cells :
- Concentration: 10 µM
- Observations: Induction of apoptosis confirmed via caspase activation assays.
- Results: Enhanced caspase-3 activity by 1.33–1.57 times compared to control.
-
Anti-inflammatory Edema Model :
- Compound tested against standard drugs.
- Results: Significant reduction in edema with a maximum inhibition of 93% observed.
Q & A
Q. Table 1. Key Synthetic Steps and Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
